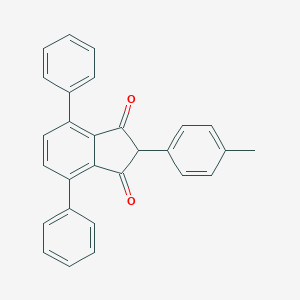
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione, also known as MDPI, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific fields. MDPI is a highly fluorescent compound that has been used as a probe for biological imaging, as well as a building block for the synthesis of other compounds. In
Mechanism Of Action
The mechanism of action of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the interaction of the compound with specific proteins and enzymes. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has been shown to bind to beta-amyloid protein, which is implicated in Alzheimer's disease, and inhibit its aggregation. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical And Physiological Effects
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione in lab experiments is its high fluorescence intensity, which makes it a useful probe for biological imaging. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to using 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione in lab experiments. For example, the compound is relatively unstable and can degrade over time, which may affect the accuracy of experimental results. Additionally, 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione. One area of interest is in the development of new fluorescent probes based on the structure of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione. Researchers are also exploring the potential use of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione in the treatment of various diseases, such as Alzheimer's disease and cancer. Additionally, there is ongoing research into the mechanism of action of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione, which may provide insights into its potential applications in various fields.
Synthesis Methods
The synthesis of 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione can be achieved through a multi-step process involving the condensation of 4-methylbenzaldehyde and benzaldehyde with malononitrile, followed by cyclization and oxidation. This method has been reported in several research papers and has been optimized for improved yields and purity.
Scientific Research Applications
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has been widely used in scientific research due to its unique fluorescent properties. It has been used as a probe for biological imaging, such as in the detection of amyloid fibrils and cancer cells. 2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione has also been used as a building block for the synthesis of other compounds, such as fluorescent polymers and dendrimers.
properties
CAS RN |
63002-41-5 |
|---|---|
Product Name |
2-(4-methylphenyl)-4,7-diphenyl-1H-indene-1,3(2H)-dione |
Molecular Formula |
C28H20O2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-(4-methylphenyl)-4,7-diphenylindene-1,3-dione |
InChI |
InChI=1S/C28H20O2/c1-18-12-14-21(15-13-18)24-27(29)25-22(19-8-4-2-5-9-19)16-17-23(26(25)28(24)30)20-10-6-3-7-11-20/h2-17,24H,1H3 |
InChI Key |
HFIVOLJCGFXHDI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)C3=C(C=CC(=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=O)C3=C(C=CC(=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



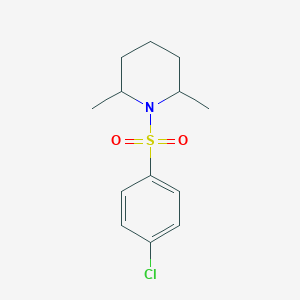
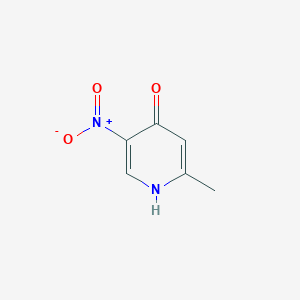

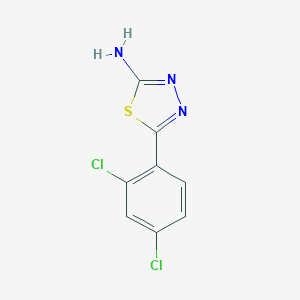

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)



![4-allyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B187187.png)

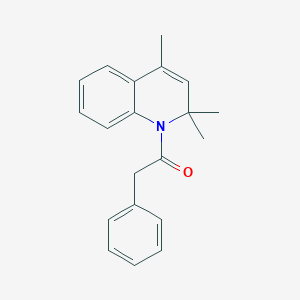
![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)